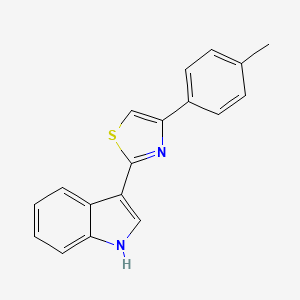
2-(3-indolylidene)-4-(4-methylphenyl)-3H-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-indolylidene)-4-(4-methylphenyl)-3H-thiazole is a member of indoles.
Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibition
Compounds related to 2-(3-indolylidene)-4-(4-methylphenyl)-3H-thiazole have been studied for their activity on HIV-1 (Human Immunodeficiency Virus type 1) Reverse Transcriptase (RT) associated functions. Specifically, a study investigated the impact of introducing a methyl group in the position 3 of the dihydrothiazole ring and a chlorine atom in the position 5 of the isatin nucleus, finding activity towards both DNA polymerase and ribonuclease H in the µM range (Meleddu et al., 2016).
Anticancer Activity
A series of 5-(2′-indolyl)thiazoles, which are chemically related to 2-(3-indolylidene)-4-(4-methylphenyl)-3H-thiazole, have been synthesized and shown to exhibit anticancer activity against human cancer cell lines. Compounds in this series demonstrated encouraging activity and selectivity towards particular cell lines (Vaddula et al., 2016).
Anti-Inflammatory Agents
Certain indole derivatives, including those structurally related to 2-(3-indolylidene)-4-(4-methylphenyl)-3H-thiazole, have been synthesized and evaluated for their anti-inflammatory activity. The studies found moderate to good activity in this series of compounds (Singh et al., 2008).
Cytotoxicity and Antioxidant Potential
Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole derivatives have been evaluated for in vitro cytotoxicity on carcinoma cell lines and exhibited significant cytotoxic activity. These compounds also showed remarkable antioxidant activity (Grozav et al., 2017).
Apoptosis Inducing Cytotoxic Agents
A study on 2-arylamino-4-(3'-indolyl)thiazoles demonstrated their potential as effective and less toxic anticancer compounds, with significant anti-proliferative activity against selected cancer cell lines. These compounds were found to induce ROS-mediated apoptosis in cancer cells (Tantak et al., 2017).
Antimicrobial Activity
Compounds including 2-amino-5-(4-methylphenyl)-diazenyl-4-phenyl-1, 3-thiazole have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains (Prajapati & Modi, 2011).
properties
Molecular Formula |
C18H14N2S |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-4-(4-methylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C18H14N2S/c1-12-6-8-13(9-7-12)17-11-21-18(20-17)15-10-19-16-5-3-2-4-14(15)16/h2-11,19H,1H3 |
InChI Key |
MVNXSBSNUVMBEK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C3=CNC4=CC=CC=C43 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



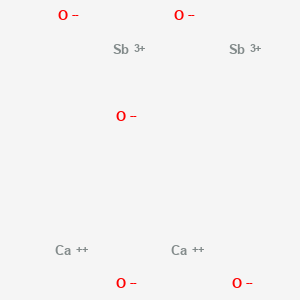
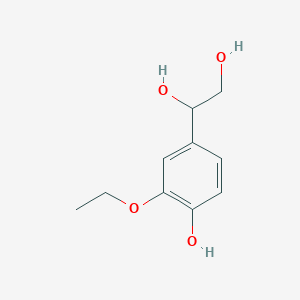
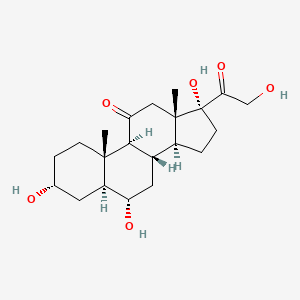
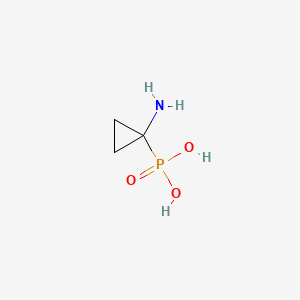
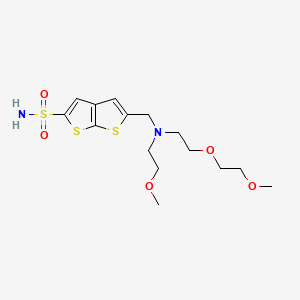


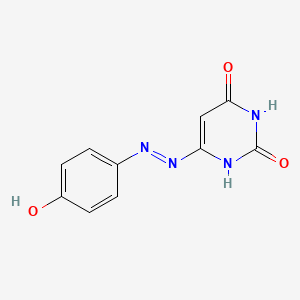
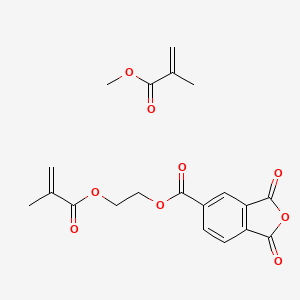

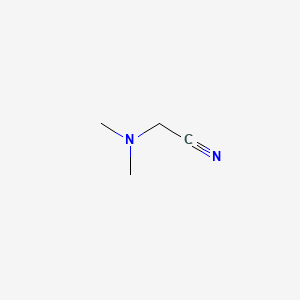

![6-[8-[(2S,3R,4R,5R)-3,4-dihydroxy-2,4,5-trimethyloxolan-2-yl]-7-methylocta-1,3,5,7-tetraenyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B1205108.png)
